

Spectroscopic Profile of N-Methyl-o-phenylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Methyl-o-phenylenediamine**

Cat. No.: **B1293956**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **N-Methyl-o-phenylenediamine** (CAS No: 4760-34-3, Molecular Formula: $C_7H_{10}N_2$), a crucial intermediate in pharmaceutical synthesis and various chemical industries. This document outlines nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The structural characterization of **N-Methyl-o-phenylenediamine** is fundamentally reliant on a combination of spectroscopic techniques. The following sections and tables summarize the essential data obtained from 1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: 1H NMR Spectroscopic Data (Expected Chemical Shifts)

Protons	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic (C_6H_4)	6.8 – 7.2	Multiplet	4H
Amine (NH & NH_2)	3.5 – 4.5	Broad Singlet	3H
Methyl ($N-CH_3$)	2.8 – 3.2	Singlet	3H

Note: Expected values are based on standard chemical shift ranges for aromatic amines. Actual values can vary based on solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data (Expected Chemical Shifts)

Carbon Atom	Expected Chemical Shift (δ , ppm)
$C-NHCH_3$	140 – 150
$C-NH_2$	135 – 145
$C-H$ (Aromatic)	115 – 125
$C-H$ (Aromatic)	115 – 125
$C-H$ (Aromatic)	110 – 120
$C-H$ (Aromatic)	110 – 120
$N-CH_3$	30 – 35

Note: Expected values are based on typical shifts for ortho-substituted benzene rings with amine functionalities. Spectra for this compound are available from suppliers like Sigma-Aldrich.[\[1\]](#)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment	Functional Group
3450 - 3300	N-H stretching (asymmetric & symmetric)	Primary & Secondary Amine
3100 - 3000	C-H stretching	Aromatic
2950 - 2850	C-H stretching	Methyl
1620 - 1580	N-H bending	Amine
1520 - 1470	C=C stretching	Aromatic Ring
1340 - 1250	C-N stretching	Aromatic Amine

Note: Characteristic absorption frequencies are based on data for similar aromatic amine compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Interpretation	Relative Abundance
122	[M] ⁺ (Molecular Ion)	High
107	[M - CH ₃] ⁺	High
80	Fragmentation Product	Medium

Data sourced from the NIST Mass Spectrometry Data Center.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

- Sample Preparation: Approximately 10-20 mg of **N-Methyl-o-phenylenediamine** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.0 ppm).
- Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Acquisition Time: ~3-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-32 scans, averaged to improve signal-to-noise.
 - Spectral Width: 0-12 ppm.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096 scans, due to the low natural abundance of ^{13}C .
 - Spectral Width: 0-220 ppm.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal.

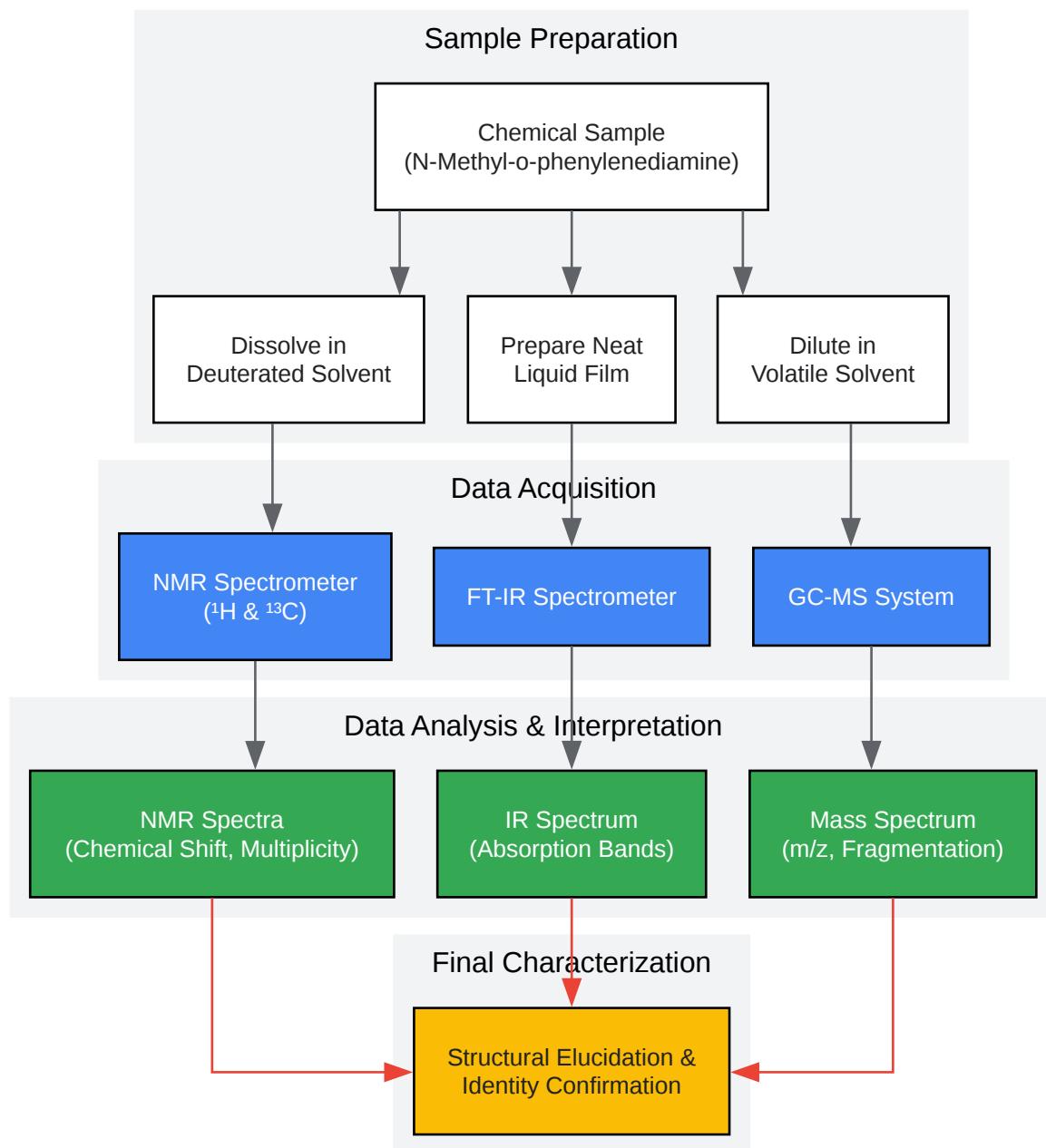
FT-IR Spectroscopy Protocol

- Sample Preparation: As **N-Methyl-o-phenylenediamine** is a liquid at room temperature, the neat liquid film method is employed. A single drop of the sample is placed between two

polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates, which are then gently pressed together to form a thin, uniform film.

- Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
- Data Acquisition:
 - Mode: Transmittance.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans are co-added.
- Background: A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is plotted as transmittance (%) versus wavenumber (cm^{-1}).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol


- Sample Preparation: A dilute solution of **N-Methyl-o-phenylenediamine** is prepared by dissolving ~1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
- Gas Chromatography (GC) Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
 - Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

- Injector Temperature: 250 °C.
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Mass Range: m/z 40-400.
 - Scan Speed: ~2 scans/second.
- Data Processing: The total ion chromatogram (TIC) is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the GC peak is extracted, and the fragmentation pattern is analyzed and compared with library data (e.g., NIST database) for confirmation.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like **N-Methyl-o-phenylenediamine**.

General Workflow for Spectroscopic Characterization

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Methyl-o-phenylenediamine | C7H10N2 | CID 78498 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of N-Methyl-o-phenylenediamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293956#spectroscopic-data-nmr-ir-ms-of-n-methyl-o-phenylenediamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com